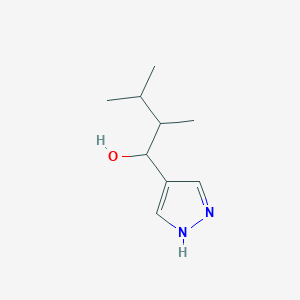
2,3-Dimethyl-1-(1H-pyrazol-4-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-1-(1H-pyrazol-4-yl)butan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1-(1H-pyrazol-4-yl)butan-1-ol typically involves the reaction of 2,3-dimethylbutan-1-ol with a pyrazole derivative. One common method is the condensation reaction between 2,3-dimethylbutan-1-ol and 4-hydroxypyrazole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1-(1H-pyrazol-4-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
2,3-Dimethyl-1-(1H-pyrazol-4-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1-(1H-pyrazol-4-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: Another pyrazole derivative with similar structural features.
4-Hydroxypyrazole: A precursor used in the synthesis of 2,3-Dimethyl-1-(1H-pyrazol-4-yl)butan-1-ol.
3,5-Dimethylpyrazole: A related compound with different substitution patterns on the pyrazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a butanol moiety makes it a versatile compound for various applications in research and industry .
Biological Activity
2,3-Dimethyl-1-(1H-pyrazol-4-yl)butan-1-ol, a compound featuring a pyrazole ring, has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties. This article examines the biological activity of this compound based on recent research findings.
- Molecular Formula : C₉H₁₆N₂O
- Molecular Weight : 168.24 g/mol
- CAS Number : 1934788-31-4
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various compounds, certain pyrazole derivatives demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the pyrazole moiety was linked to enhanced antimicrobial activity .
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| This compound | E. coli, S. aureus | Moderate |
| Reference Compound | E. coli, S. aureus | High |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. In vivo studies involving carrageenan-induced edema models showed that compounds related to this compound exhibited comparable anti-inflammatory effects to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Analgesic Properties
Analgesic activity was assessed using various pain models, including acetic acid-induced writhing tests in mice. The results indicated that the compound could significantly reduce pain responses, suggesting its potential as an analgesic agent .
Anticancer Activity
Emerging studies have explored the anticancer properties of pyrazole derivatives. Compounds structurally similar to this compound were tested against various cancer cell lines, including A549 lung cancer cells. Some derivatives showed promising cytotoxic effects, leading to reduced cell viability and highlighting the need for further exploration into their mechanisms of action .
Case Study 1: Antimicrobial Screening
In a comparative study of several pyrazole derivatives, this compound was evaluated for its antimicrobial efficacy against standard strains. The results indicated moderate activity against both gram-positive and gram-negative bacteria.
Case Study 2: Anti-inflammatory Assessment
A study involving carrageenan-induced paw edema in rats demonstrated that the administration of this compound significantly reduced inflammation compared to control groups. The results suggest a mechanism involving inhibition of pro-inflammatory cytokines.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2,3-dimethyl-1-(1H-pyrazol-4-yl)butan-1-ol |
InChI |
InChI=1S/C9H16N2O/c1-6(2)7(3)9(12)8-4-10-11-5-8/h4-7,9,12H,1-3H3,(H,10,11) |
InChI Key |
NDJOGCSQLBPBJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C1=CNN=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















